5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-19-7-8(5-16-19)12-17-11(21-18-12)6-15-13(20)9-3-4-10(14)22-9/h3-5,7H,2,6H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPBMPIFOGMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of Thiophene-2-carboxamide: : The initial step involves the preparation of thiophene-2-carboxamide through the reaction of thiophene-2-carboxylic acid with appropriate amine derivatives.
Oxadiazole Ring Formation: : The synthesis of 1,2,4-oxadiazole involves cyclization reactions that incorporate nitro compounds and hydrazides.
Coupling and Final Assembly: : The intermediate compounds are then coupled, involving chlorination and amidation reactions to form the final structure.
Industrial Production Methods
In an industrial setting, this compound can be produced via batch processing, utilizing automated reaction setups for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification methods typically include recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated using various halogenated compounds and catalysts.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper (II) sulfate.
Major Products Formed
Reactions with this compound can yield various derivatives, including hydroxy, amino, and alkylated products, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules, aiding in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential in the study of enzyme inhibition and as a probe for biological pathways, given its ability to interact with biological molecules.
Medicine
In medicinal chemistry, it is being explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and functional groups.
Industry
In the industry, it can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the production of drugs and pesticides.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can inhibit their activity, affecting various biochemical pathways.
Molecular Targets: : Targets include kinases, proteases, and other enzymes involved in signal transduction and metabolic processes.
Pathways Involved: : It can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure : The molecule features a thiophene ring with a chlorine substituent at position 5 and a carboxamide group at position 2.
- Oxadiazole-Pyrazole Substituent : The 1,2,4-oxadiazole ring at position 3 is substituted with a 1-ethyl-1H-pyrazol-4-yl group, contributing to lipophilicity and steric bulk.
- Key Functional Groups :
- Chlorine atom: Enhances electronegativity and influences binding interactions.
- Oxadiazole: Imparts rigidity and metabolic stability.
- Ethylpyrazole: Increases lipophilicity compared to aryl-substituted analogs.
Comparison with Pyrazole-Oxadiazole Derivatives ()
Compounds in share structural motifs with the target compound but differ in substituents and core linkages. Key comparisons include:
Table 1: Physicochemical Properties of Pyrazole-Oxadiazole Derivatives
Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C), likely due to enhanced intermolecular interactions.
- Yield Trends : Fluorine substituents (3d: 71% yield) improve reaction efficiency compared to chlorinated analogs (3b: 68%).
Comparison with Rivaroxaban ()
Rivaroxaban, a Factor Xa inhibitor, shares the 5-chlorothiophene-2-carboxamide backbone but differs in the heterocyclic substituent.
Table 2: Structural and Functional Comparison
Key Differences :
- Oxadiazole vs. Oxazolidinone: The oxadiazole in the target compound lacks hydrogen-bonding capacity compared to Rivaroxaban’s oxazolidinone ketone, which may reduce target affinity but improve metabolic stability.
- Pharmacological Profile : Rivaroxaban’s morpholine group facilitates interactions with Factor Xa’s S4 pocket, a feature absent in the target compound.
Biological Activity
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a pyrazole derivative. Its molecular formula is with a molecular weight of 337.79 g/mol. The presence of chlorine and various nitrogen-containing groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN5O2S |
| Molecular Weight | 337.79 g/mol |
| CAS Number | 2034516-13-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the pyrazole derivative followed by the construction of the oxadiazole ring, ultimately linking it to the thiophene structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.22 μg/mL, indicating potent antimicrobial properties.
Anticancer Activity
The compound's anticancer activity has also been investigated. Studies have shown that derivatives containing similar functional groups exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with thiophene and oxadiazole moieties have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against human glioblastoma and melanoma cells.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers synthesized a series of pyrazole derivatives, including the target compound. The antimicrobial assays revealed that these compounds significantly inhibited biofilm formation in bacterial strains, suggesting their potential use in treating infections caused by resistant strains .
- Anticancer Assessment : Another investigation focused on the cytotoxicity of various thiazole-bearing compounds similar to the target compound. The results indicated that certain derivatives exhibited promising anticancer activity through apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve interaction with biological targets.
- Oxadiazole and Pyrazole Moieties : These groups are known for their role in enhancing biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Q & A
Q. Which databases or software are recommended for spectral data interpretation?
- Tools :
- NMRShiftDB2 : For predicting ¹H/¹³C NMR shifts .
- ACD/Labs Spectrus Processor : Deconvolute overlapping IR peaks .
- Reference Libraries :
| Technique | Database |
|---|---|
| MS | NIST Chemistry WebBook |
| NMR | BioMagResBank |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
